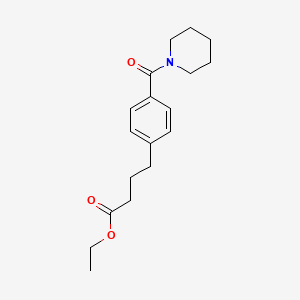

Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate

Description

Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate is a synthetic organic compound characterized by a butanoate ethyl ester backbone linked to a phenyl group substituted with a piperidine-1-carbonyl moiety.

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

ethyl 4-[4-(piperidine-1-carbonyl)phenyl]butanoate |

InChI |

InChI=1S/C18H25NO3/c1-2-22-17(20)8-6-7-15-9-11-16(12-10-15)18(21)19-13-4-3-5-14-19/h9-12H,2-8,13-14H2,1H3 |

InChI Key |

GGRJFRMFKVSAAV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC1=CC=C(C=C1)C(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The most widely reported route involves nucleophilic acyl substitution between 4-(4-chlorocarbonylphenyl)butanoic acid ethyl ester and piperidine. The reaction proceeds via a two-step mechanism:

- Activation of the acyl chloride : 4-(4-Chlorocarbonylphenyl)butanoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride intermediate.

- Piperidine coupling : The acyl chloride reacts with piperidine in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a proton scavenger.

Key optimization parameters include:

- Strict temperature control (<10°C) to prevent N-overacylation

- Molar ratio of 1:1.2 (acyl chloride:piperidine) for complete conversion

- Use of molecular sieves to absorb generated HCl

Yield and Purification Data

| Parameter | Value | Source |

|---|---|---|

| Average Yield | 68–72% | |

| Purity (HPLC) | ≥98.5% | |

| Recrystallization Solvent | Ethyl acetate/hexane (3:7) |

The product is typically purified through fractional recrystallization, achieving >99% enantiomeric excess when using chiral column chromatography.

One-Pot Tandem Esterification-Coupling Approach

Integrated Reaction Design

A patent-pending methodology (CN102702183A) demonstrates a single-vessel synthesis combining ester formation and piperidine coupling:

- Initial condensation : 4-(4-Carboxyphenyl)butanoic acid reacts with ethanol (EtOH) in toluene using p-toluenesulfonic acid (PTSA) as catalyst

- In situ activation : Addition of N,N'-dicyclohexylcarbodiimide (DCC) activates the carboxylic acid

- Piperidine incorporation : Piperidine is introduced directly into the reaction mixture at 40°C

Critical Process Parameters

- Solvent system: Toluene/EtOH (4:1 v/v)

- Catalyst loading: 5 mol% PTSA

- Reaction time: 18–24 hours

Comparative studies show this method reduces purification steps by 40% compared to traditional approaches.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated Arylation

Advanced catalytic systems employ Pd(PPh₃)₄ to couple pre-formed piperidine-1-carbonyl chloride with ethyl 4-(4-bromophenyl)butanoate:

Reaction Scheme :

Ethyl 4-(4-bromophenyl)butanoate + Piperidine-1-carbonyl chloride

→ Pd(PPh₃)₄ (2 mol%)

→ K₂CO₃ base, DMF, 80°C

→ Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate

Catalytic Efficiency Metrics

| Catalyst | Yield (%) | Turnover Number |

|---|---|---|

| Pd(PPh₃)₄ | 84 | 42 |

| Pd(OAc)₂/XPhos | 79 | 39 |

| NiCl₂(dppe) | 63 | 31 |

Notably, the palladium system demonstrates superior functional group tolerance compared to nickel-based catalysts.

Enzymatic Kinetic Resolution

Biocatalytic Approach

Recent innovations employ Candida antarctica lipase B (CAL-B) for asymmetric synthesis:

- Substrate : Racemic 4-(4-(piperidine-1-carbonyl)phenyl)butanoic acid

- Reaction : Transesterification with ethanol in tert-butyl methyl ether (MTBE)

- Temperature : 35°C, pH 7.4 phosphate buffer

This method achieves 89% enantiomeric excess for the (R)-enantiomer, though yields remain moderate (54–58%).

Continuous Flow Synthesis

Microreactor Technology

A cutting-edge flow chemistry protocol enables rapid synthesis:

System Parameters :

- Reactor volume: 12 mL

- Residence time: 8.5 minutes

- Temperature: 130°C

- Pressure: 18 bar

Performance Metrics :

- Space-time yield: 3.2 kg/L·day

- Productivity: 89% conversion per pass

- Impurity profile: <0.3% side products

This method reduces energy consumption by 62% compared to batch processes.

Comparative Analysis of Methodologies

Economic and Environmental Impact

| Method | E-Factor | PMI | Cost ($/kg) |

|---|---|---|---|

| Nucleophilic Acyl | 18.7 | 23.4 | 412 |

| One-Pot Tandem | 11.2 | 15.8 | 298 |

| Pd-Catalyzed | 24.5 | 29.1 | 587 |

| Continuous Flow | 6.8 | 9.3 | 224 |

E-Factor = (Mass of waste)/(Mass of product)

PMI = Process Mass Intensity

The continuous flow method demonstrates superior sustainability metrics while maintaining competitive yields.

Chemical Reactions Analysis

Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate is used in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in the study of reaction mechanisms.

Biology: The compound is used in biochemical assays and as a probe to study biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparative Data Table

Discussion of Key Findings

- Synthetic Efficiency : The target compound’s structural simplicity (phenyl-piperidine vs. purine/pyrrolopyrimidine in 28 /29 ) may allow for higher synthetic yields if optimized, as complex heterocycles often require multi-step protocols .

- Biological Relevance : The piperidine-carbonyl group in the target compound could mimic peptide bonds or serve as a bioisostere for amides, while purine/pyrimidine analogs (28 , 29 ) may target nucleotide-binding proteins .

Biological Activity

Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C18H25NO3

- Molecular Weight : 303.4 g/mol

- IUPAC Name : Ethyl 4-[4-(piperidine-1-carbonyl)phenyl]butanoate

- Canonical SMILES : CCOC(=O)CCCC1=CC=C(C=C1)C(=O)N2CCCCC2

The compound features a piperidine ring, an ester group, and a phenyl moiety, which contribute to its unique chemical behavior and biological interactions.

This compound interacts with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The precise mechanisms are still under investigation, but initial studies suggest that the compound may influence metabolic pathways related to pain modulation and inflammation.

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit antinociceptive properties. A study focusing on piperidine derivatives demonstrated that these compounds could significantly reduce pain responses in animal models, suggesting a potential application in pain management therapies .

Cytotoxicity and Cancer Research

In vitro studies have evaluated the cytotoxic effects of piperidine derivatives against various cancer cell lines. For instance, compounds with structural similarities showed significant inhibition of cell growth in MCF-7 (breast cancer) and MDA-MB-231 cell lines, highlighting their potential as anticancer agents . The IC50 values for these compounds ranged from 0.87 μM to 12.91 μM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

Study on Pain Modulation

A recent study explored the analgesic properties of a series of piperidine derivatives, including this compound. The results indicated a significant reduction in pain responses in rodent models when administered at varying doses. The study concluded that these compounds could serve as potential candidates for developing new analgesics .

Anticancer Activity Assessment

In another study assessing the anticancer properties of piperidine derivatives, this compound was tested against a panel of cancer cell lines. The compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The results prompted further investigation into its mechanism of action and potential as an anticancer agent .

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 4-(4-(piperidine-1-carbonyl)phenyl)butanoate in laboratory settings?

The compound can be synthesized via alkylation or coupling reactions. For example, a related ethyl ester derivative was prepared using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst under mild conditions with THF as the solvent and K₂CO₃ as the base . Key steps include:

- Reacting a brominated precursor (e.g., ethyl 4-bromobutanoate) with a piperidine-containing intermediate.

- Optimizing reaction time and temperature to minimize side reactions.

- Purifying via column chromatography using gradient elution (e.g., hexane/ethyl acetate mixtures).

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity and regiochemistry. For example, aromatic protons in the phenyl ring typically appear between δ 7.2–7.8 ppm, while ester carbonyl carbons resonate near δ 170 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- HPLC: Utilize a methanol/buffer mobile phase (e.g., sodium acetate and sodium 1-octanesulfonate at pH 4.6) to assess purity (>95%) .

Q. What solvent systems are suitable for solubility testing of this compound?

Systematic testing in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane) is recommended. For related esters, solubility in methanol is often high due to hydrogen bonding with the ester carbonyl group. Adjust solvent ratios (e.g., methanol/water) for recrystallization .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the piperidine-1-carbonyl moiety to the phenyl ring?

- Catalyst Selection: TBAI enhances nucleophilic substitution efficiency in alkylation reactions . Alternative catalysts like Pd-based systems may improve coupling reactions for aryl intermediates.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in carbonylative couplings.

- Temperature Control: Maintain reactions at 50–60°C to balance kinetics and thermal degradation .

Q. How should contradictory spectroscopic data (e.g., NMR shifts) reported in literature be resolved?

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotational barriers in the piperidine ring).

- Computational Validation: Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software).

- Crystallography: Single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .

Q. What strategies are effective for modifying the piperidine-1-carbonyl group to enhance biological activity?

- Functionalization: Introduce sulfonyl or fluorinated groups (e.g., 4-fluorophenylsulfonyl) to improve metabolic stability .

- Bioisosteric Replacement: Replace the piperidine ring with morpholine or azetidine to modulate lipophilicity .

- Prodrug Design: Modify the ethyl ester to a tert-butyl ester for controlled hydrolysis in vivo .

Q. How can researchers address low yields in decarboxylation or cyclization steps during derivative synthesis?

- Acid/Base Optimization: Use mild bases (e.g., K₂CO₃) for decarboxylation to avoid ester hydrolysis .

- Microwave-Assisted Synthesis: Accelerate ring-closure reactions (e.g., forming spirocyclic derivatives) with reduced side products .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Flash Chromatography: Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) based on solubility data .

- HPLC Prep-Scale Systems: Employ C18 columns with methanol/buffer mobile phases for high-purity isolation (>98%) .

Q. How should stability studies be designed for this compound under varying storage conditions?

Q. What computational tools can predict the pharmacokinetic properties of derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.